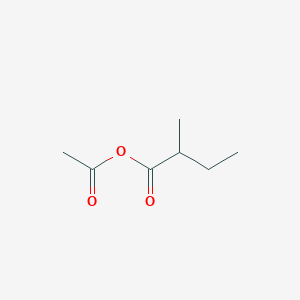

Acetyl 2-methylbutanoate

Description

Overview of Substituted Butanoate Esters in Organic Synthesis and Natural Products

Substituted butanoate esters represent a significant class of organic compounds characterized by a four-carbon ester chain with various substituents. wikipedia.org These esters are prevalent in nature, contributing to the characteristic aromas of many fruits and flowers. libretexts.org For instance, ethyl butanoate is known for its pineapple-like scent, while other esters contribute to the fragrances of apples and bananas. solubilityofthings.comacs.org

In organic synthesis, butanoate esters serve as versatile building blocks. chemicalbook.com The ester functional group can undergo a variety of transformations, including hydrolysis back to the carboxylic acid and alcohol, and reduction to alcohols. libretexts.org A common method for their synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. scribd.comscribd.com This reversibility allows for strategic manipulation in complex synthetic pathways. wikipedia.org Furthermore, butanoate esters are key intermediates in the production of various commercial products, including flavorings, fragrances, and even biofuels. medium.comosu.eduwikipedia.org

Significance of Acetyl 2-methylbutanoate and Analogous Compounds in Advanced Chemical Studies

Acetyl 2-methylbutanoate, with the chemical formula C8H14O3, is an organic compound belonging to the class of esters. cymitquimica.comnih.gov It is characterized by a methyl ester group attached to a branched carbon chain that features both an acetyl and a methyl group, contributing to its distinct properties. cymitquimica.com This compound and its analogs are of considerable interest in advanced chemical studies due to their utility in various applications.

One of the primary areas of interest is in the flavor and fragrance industry, where its fruity aroma is highly valued. cymitquimica.com Beyond its sensory characteristics, acetyl 2-methylbutanoate serves as a valuable intermediate in synthetic organic chemistry for the preparation of a range of derivatives. cymitquimica.com Its structural complexity, featuring a chiral center at the second carbon, also makes it a subject of stereoselective synthesis studies. acs.org

Analogous compounds, such as ethyl 2-acetyl-3-methylbutanoate, are crucial intermediates in the synthesis of ketone-containing active pharmaceutical ingredients (APIs). nordmann.global The reactivity of the ester and ketone functionalities allows for diverse chemical modifications, essential in medicinal chemistry. Other related esters, like ethyl 2-methylbutanoate, are studied for their role in the flavor profiles of food products such as chocolate and fruits. foodb.casci-hub.se

Contextualization within Modern Interdisciplinary Chemical Sciences

The study of acetyl 2-methylbutanoate and its analogs extends across multiple disciplines, highlighting the interconnectedness of modern chemical sciences. In biochemistry, these esters are used to investigate enzyme-catalyzed reactions, particularly those involving esterases, providing insights into metabolic pathways.

In the field of materials science, esters are fundamental to the production of polymers like polyesters, which have widespread applications in textiles and packaging. medium.com The development of new methods for ester synthesis, such as those utilizing microwave irradiation or enzymatic processes, reflects the intersection of organic chemistry with green chemistry and biotechnology. mdpi.comresearchgate.net

Furthermore, the pursuit of novel biofuels has led to research into the production of butyrate (B1204436) esters from renewable resources, positioning these compounds at the forefront of sustainable energy research. osu.edu The ability to produce these esters through fermentation processes underscores the growing synergy between industrial chemistry and biotechnology. osu.edu

Detailed Research Findings

Recent research has focused on the synthesis and application of various butanoate esters. For instance, methods have been developed for the stereospecific synthesis of deuterated 3-hydroxybutanoate esters, which are valuable for mechanistic studies. acs.org The malonic ester synthesis is a viable route for preparing compounds like ethyl 2-methylbutanoate. vaia.com

The chemical properties and reactions of butanoate esters are also well-documented. They undergo nucleophilic acyl substitution, a fundamental reaction in organic chemistry. libretexts.orgscribd.com The hydrolysis of esters, both acid and base-catalyzed, is a key reaction for both synthetic and biological purposes. wikipedia.org

Below are interactive data tables summarizing the properties of Acetyl 2-methylbutanoate and a related compound, Ethyl 2-acetyl-3-methylbutanoate.

Table 1: Properties of Methyl 2-acetyl-3-methylbutanoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 51756-10-6 | cymitquimica.com |

| Molecular Formula | C8H14O3 | cymitquimica.com |

| Molecular Weight | 158.19 g/mol | cymitquimica.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Aroma | Fruity | cymitquimica.com |

Table 2: Properties of Ethyl 2-acetyl-3-methylbutanoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1522-46-9 | chemeo.com |

| Molecular Formula | C9H16O3 | chemeo.com |

| Molecular Weight | 172.22 g/mol | chemeo.com |

| Boiling Point | 82–85°C at 12 mmHg | |

| Density | 0.962 g/cm³ |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

acetyl 2-methylbutanoate |

InChI |

InChI=1S/C7H12O3/c1-4-5(2)7(9)10-6(3)8/h5H,4H2,1-3H3 |

InChI Key |

XFICDBMMLGDRQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Acetyl 2 Methylbutanoate

Ester Hydrolysis Kinetics and Equilibrium Studies in Varied Chemical Environments

The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org For acetyl 2-methylbutanoate, this reaction results in acetic acid and 2-methyl-1-butanol (B89646). The kinetics and equilibrium of this process are highly dependent on the chemical environment, primarily whether the conditions are acidic, basic, or neutral.

Under acidic conditions, the hydrolysis of esters typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The rate of this reaction is influenced by both electronic and steric factors. While specific kinetic data for acetyl 2-methylbutanoate is not extensively documented, studies on analogous esters show that steric hindrance around the carbonyl group or the alkoxy group can slow the reaction rate.

Basic hydrolysis, or saponification, is effectively an irreversible process that follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. uv.es This is generally a faster process than acid-catalyzed hydrolysis. The subsequent elimination of the alkoxide (2-methylbutoxide) is followed by a rapid acid-base reaction between the carboxylic acid and the alkoxide, driving the reaction to completion. The rate constant for this second-order reaction is dependent on the concentrations of both the ester and the base. dergipark.org.tr

The chemical environment, including the solvent system, significantly impacts hydrolysis rates. For instance, studies on ethyl acetate (B1210297) hydrolysis in acetone-water and dioxane-water mixtures show that the rate constant can vary with the concentration of the organic solvent. ias.ac.in Changes in the solvent polarity can affect the solvation of the transition state and the reactants, thereby altering the activation energy of the reaction.

| Ester | Structure | k (L·mol⁻¹·s⁻¹) | Relative Rate |

|---|---|---|---|

| Methyl Acetate | CH₃COOCH₃ | 0.1210 | 1.10 |

| Ethyl Acetate | CH₃COOCH₂CH₃ | 0.1120 | 1.00 |

| Isopropyl Acetate | CH₃COOCH(CH₃)₂ | 0.0245 | 0.22 |

| n-Butyl Acetate | CH₃COOCH₂(CH₂)₂CH₃ | 0.0980 | 0.88 |

This table presents generalized data from kinetic studies on simple esters to illustrate structural effects. The rate for Acetyl 2-methylbutanoate would be expected to be similar to or slightly lower than that of Isopropyl Acetate due to steric hindrance from the branched alkyl group.

Reductive Transformations to Corresponding Alcohol Derivatives

The reduction of esters is a key synthetic transformation that yields primary alcohols. In the case of acetyl 2-methylbutanoate, complete reduction cleaves the ester bond to produce two alcohol derivatives: ethanol (B145695) (from the acyl portion) and 2-methyl-1-butanol (from the alkyl portion).

This transformation is most commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-methylbutoxide leaving group to form acetaldehyde (B116499). The acetaldehyde is immediately reduced further by another equivalent of hydride to yield the ethoxide ion. A final workup with an aqueous acid protonates the alkoxide intermediates (ethoxide and 2-methylbutoxide) to give the final alcohol products.

Catalytic hydrogenation is another method for ester reduction, although it typically requires more forcing conditions (high pressures and temperatures) and specialized catalysts, such as copper chromite. This method is often employed in industrial settings.

Chemoselective reduction is also possible with certain reagents. For example, while LiAlH₄ reduces esters, aldehydes, ketones, and carboxylic acids, other hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. This difference in reactivity allows for the selective reduction of other carbonyl groups in a molecule while leaving an ester group like acetyl 2-methylbutanoate intact. More specialized reagents can also achieve the partial reduction of an ester to an aldehyde, though this can be challenging to control.

| Reducing Agent | Formula | Products | Typical Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Ethanol & 2-Methyl-1-butanol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |

| Catalytic Hydrogenation | H₂ / Catalyst | Ethanol & 2-Methyl-1-butanol | High pressure, high temperature, Copper chromite catalyst |

| Sodium Borohydride | NaBH₄ | No reaction | Standard conditions (e.g., methanol (B129727), ethanol) |

Transesterification Reactions: Mechanistic Pathways and Synthetic Utility

Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. wikipedia.org This equilibrium-driven reaction can be catalyzed by either an acid or a base. masterorganicchemistry.combyjus.com For acetyl 2-methylbutanoate, this reaction provides a versatile route to synthesize other 2-methylbutanoate esters or other acetate esters.

Base-Catalyzed Transesterification: The base-catalyzed mechanism is initiated by the deprotonation of the reactant alcohol (R'-OH) by a strong base to form a nucleophilic alkoxide (R'-O⁻). byjus.comyoutube.com This alkoxide then attacks the carbonyl carbon of acetyl 2-methylbutanoate. A tetrahedral intermediate is formed, which subsequently collapses by ejecting the original alkoxide (2-methylbutoxide) to yield the new ester. masterorganicchemistry.com The reaction is driven to completion by using a large excess of the reactant alcohol or by removing one of the products (typically the lower-boiling alcohol) from the reaction mixture. wikipedia.orglibretexts.org

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by the reactant alcohol. libretexts.org This leads to a tetrahedral intermediate. A series of proton transfer steps follows, resulting in the elimination of the original alcohol (2-methyl-1-butanol) and the formation of the new ester after deprotonation of the carbonyl oxygen. masterorganicchemistry.comyoutube.com Like the base-catalyzed process, this reaction is reversible and its equilibrium must be shifted to favor the products.

The synthetic utility of transesterification is significant. It allows for the conversion of acetyl 2-methylbutanoate into a variety of other esters. For example, reacting it with methanol under acidic conditions would produce methyl 2-methylbutanoate and acetic acid, while reacting it with benzyl (B1604629) alcohol would yield benzyl 2-methylbutanoate. This reaction is fundamental in many industrial processes, including the production of polyesters and biodiesel. wikipedia.org

Exploration of Novel Reaction Pathways and Structural Rearrangements

Beyond the common reactions of hydrolysis, reduction, and transesterification, esters can participate in other, less conventional transformations. While novel pathways for acetyl 2-methylbutanoate are not specifically detailed in the literature, principles from related compounds can be explored.

One area of investigation is the reaction of esters with radicals. Theoretical studies on methyl butanoate have shown that radicals, such as hydrogen and hydroxyl radicals, can react via hydrogen abstraction. researchgate.net For acetyl 2-methylbutanoate, this could lead to the formation of various carbon-centered radicals by abstracting a hydrogen atom from the acyl or the alkyl portion of the molecule. The stability of the resulting radical would dictate the preferred site of abstraction. For instance, abstraction of the tertiary hydrogen at the C2 position of the butanoate group would yield a relatively stable tertiary radical, which could then undergo further reactions like dimerization or reaction with oxygen.

Another potential pathway, particularly under high-temperature conditions, is pyrolysis. Ester pyrolysis, or "ester cracking," typically proceeds through a concerted, cyclic transition state (an Ei elimination) to yield a carboxylic acid and an alkene. However, this reaction requires a β-hydrogen on the alkyl group. Acetyl 2-methylbutanoate possesses β-hydrogens on the 2-methylbutyl group, suggesting that under thermal stress, it could potentially eliminate acetic acid to form 2-methyl-1-butene.

Structural rearrangements of esters themselves are uncommon without specific catalysts or functional groups. However, the 2-methylbutyl group, being a chiral center (if enantiomerically pure starting material is used), could be subject to racemization or epimerization under certain reaction conditions that might involve the formation of a carbocation or a radical at the chiral center.

Biosynthetic Pathways and Enzymatic Transformations of Branched Chain Esters

Elucidation of Branched-Chain Amino Acid Metabolism as Precursors (e.g., L-Isoleucine to 2-methylbutanoic acid)

The biosynthesis of branched-chain esters, such as acetyl 2-methylbutanoate, is intrinsically linked to the catabolism of branched-chain amino acids. L-isoleucine, an essential amino acid, serves as a primary precursor for the formation of 2-methylbutanoic acid, a key building block for a variety of esters. The metabolic pathway for the production of (S)-2-methylbutanoic acid from L-isoleucine catabolism has been a subject of significant research. researchgate.net This biochemical conversion is a multi-step process initiated by the deamination of L-isoleucine.

In many organisms, including bacteria and plants, the catabolism of L-isoleucine follows a pathway that mirrors the initial steps of its biosynthesis, but in reverse. This process typically involves transamination, oxidative decarboxylation, and subsequent oxidation steps to yield 2-methylbutanoic acid. For instance, in certain anaerobic bacteria found in the rumen, there is evidence of isoleucine biosynthesis from 2-methylbutyrate, indicating a reversible pathway. nih.govnih.gov

Studies have demonstrated that in ripening fruits like apples and bananas, there is a marked increase in the concentration of branched-chain amino acids that corresponds with the emission of their related volatile esters. acs.org This suggests an active, de novo synthesis of these precursors rather than their release from pre-existing sources like protein degradation. acs.orgnih.gov The inhibition of acetohydroxyacid synthase, a key enzyme in branched-chain amino acid biosynthesis, leads to a significant decrease in the production of branched-chain esters, further supporting the hypothesis of de novo precursor synthesis. nih.govacs.org

The conversion of L-isoleucine to 2-methylbutanoic acid is a critical step, as the resulting acid moiety is then available for esterification. The stereochemistry of the precursor amino acid often influences the chirality of the final ester product.

Enzymatic Esterification Mechanisms and Substrate Specificity in Biological Systems

The final step in the formation of volatile esters like acetyl 2-methylbutanoate is the enzymatic esterification of an alcohol with an acyl-Coenzyme A (acyl-CoA) molecule. This reaction is predominantly catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.govbiorxiv.org AATs facilitate the condensation of an alcohol and an acyl-CoA, leading to the formation of the corresponding ester. nih.govresearchgate.net

The general mechanism of AATs involves the transfer of the acyl group from acyl-CoA to the alcohol substrate. These enzymes exhibit a broad range of substrate specificity, which allows for the synthesis of a wide variety of esters in nature. nih.govnih.govbiorxiv.org The specificity of an AAT determines which acyl-CoA and alcohol molecules can be utilized as substrates, thereby dictating the profile of esters produced by a particular organism. nih.gov For example, AATs can recognize various acyl-CoAs, including acetyl-CoA, propionyl-CoA, and butyryl-CoA, as well as a diverse array of alcohols such as ethanol (B145695), butanol, and isoamyl alcohol. nih.gov This promiscuity in substrate acceptance is a key factor in the chemical diversity of natural flavors and aromas. nih.govbiorxiv.org

The versatility of AATs has also made them attractive targets for metabolic engineering to produce "designer esters" that may not be abundant in nature. nih.govosti.gov However, the low catalytic efficiency and selectivity of some AATs can be a bottleneck in the biotechnological production of specific esters. nih.gov Research is ongoing to engineer AATs with improved activity and specificity for desired substrates. nih.govosti.govresearchgate.net

Below is a table summarizing the substrate specificity of some alcohol acyltransferases:

| Enzyme Source | Acyl-CoA Substrates | Alcohol Substrates | Resulting Esters |

| Fragaria ananassa (Strawberry) | Acetyl-CoA, Butyryl-CoA | Ethanol, Butanol, Hexanol | Ethyl acetate (B1210297), Butyl acetate, Hexyl acetate, Ethyl butyrate (B1204436), Butyl butyrate, Hexyl butyrate |

| Malus domestica (Apple) | Acetyl-CoA, Butyryl-CoA, Hexanoyl-CoA | Butanol, Hexanol | Butyl acetate, Hexyl acetate, Butyl butyrate, Hexyl butyrate, Butyl hexanoate, Hexyl hexanoate |

| Saccharomyces cerevisiae (Yeast) | Acetyl-CoA | Isoamyl alcohol, Ethanol | Isoamyl acetate, Ethyl acetate |

Chirality in Natural Biosynthesis and Enantiomeric Distribution of Related Esters

Chirality plays a crucial role in the biological activity and sensory properties of volatile esters. The enantiomeric distribution of esters like 2-methylbutanoates is determined by the stereochemistry of their precursors and the stereoselectivity of the enzymes involved in their biosynthesis.

Role of Specific Enzymes in Stereoselective Formation

The stereoselective formation of chiral esters is primarily governed by the enzymes that catalyze their synthesis. Lipases and esterases are known to exhibit enantioselectivity in the esterification of racemic mixtures of acids or alcohols. researchgate.netnih.gov For example, certain lipases can preferentially esterify one enantiomer of 2-methylbutanoic acid, leading to the production of an enantioenriched ester. researchgate.netfao.org The degree of enantioselectivity can be influenced by factors such as the choice of enzyme, the reaction medium, and the temperature. researchgate.net The steric difference between the methyl and ethyl groups attached to the chiral carbon of 2-methylbutanoic acid is small, making high stereochemical recognition by enzymes challenging. google.com

Immobilized lipases have been explored for the enantioselective esterification of (R,S)-2-methylbutyric acid. For instance, Candida antarctica lipase B has been shown to produce (R)-pentyl 2-methylbutyrate with high enantiomeric excess. nih.gov Conversely, lipases from Candida rugosa or Rhizopus oryzae can be used to obtain the (S)-enantiomer. nih.gov

De Novo Precursor Biosynthesis in Fruits

As previously mentioned, the precursors for branched-chain esters in fruits are largely a product of de novo biosynthesis. acs.orgnih.govacs.org This means that the amino acid precursors are actively synthesized in the fruit during ripening, rather than being derived from the breakdown of existing proteins. acs.org This de novo synthesis provides a pool of chiral precursors, such as L-isoleucine, which has a specific stereochemistry (2S, 3S). The catabolism of L-isoleucine is expected to produce (S)-2-methylbutanoic acid, which would then be esterified to form (S)-2-methylbutanoate esters. daneshyari.com Indeed, many fruits, such as apples and apricots, naturally contain the (S)-enantiomer of 2-methylbutanoic acid. wikipedia.org

The following table illustrates the prevalence of de novo precursor biosynthesis for branched-chain esters in different fruits:

| Fruit | Evidence for De Novo Biosynthesis | Key Precursor Amino Acid |

| Apple (Malus domestica) | Inhibition of acetohydroxyacid synthase reduces ester production nih.govacs.org | L-Isoleucine |

| Banana (Musa spp.) | Inhibition of acetohydroxyacid synthase reduces ester production nih.govacs.org | L-Leucine, L-Valine |

| Strawberry (Fragaria vesca) | Modest and slow incorporation of labeled acetate into esters researchgate.net | L-Isoleucine |

| Mountain Papaya (Vasconcellea pubescens) | Rapid and extensive incorporation of labeled acetate into esters researchgate.net | Not specified |

Biogenetic Pathways towards (R)-Enantiomers from Unsaturated Secondary Metabolites

While the biosynthesis of (S)-2-methylbutanoate esters from L-isoleucine is a well-established pathway, the origin of the (R)-enantiomer has been a subject of investigation. daneshyari.comnih.gov In some cases, (R)-methyl 2-methylbutanoate has been observed in significant amounts, which cannot be solely explained by the catabolism of L-isoleucine. nih.gov

Recent studies have elucidated novel biogenetic pathways towards (R)-enantiomers. nih.gov It has been shown that unsaturated secondary metabolites, such as tiglic aldehyde and tiglic acid, which are also derived from L-isoleucine metabolism, can be transformed into (R)-2-methylbutanoic acid. daneshyari.comnih.gov This acid can then be esterified to form (R)-methyl 2-methylbutanoate. nih.gov Interestingly, some organisms, like the shiitake mushroom, have been found to esterify (R)-2-methylbutanoic acid faster than its (S)-enantiomer. daneshyari.comnih.gov

Microbial and Plant Biosynthesis of Volatile Butanoate Esters

Both microorganisms and plants are significant producers of a wide array of volatile butanoate esters, which contribute to their characteristic aromas and flavors.

In microbes , particularly yeasts like Saccharomyces cerevisiae, the formation of esters is a key aspect of fermentation, contributing significantly to the flavor profiles of alcoholic beverages. nih.gov The biosynthesis of these esters is dependent on the availability of precursor alcohols and acyl-CoAs, as well as the activity of AATs. nih.gov Engineered microorganisms, such as Escherichia coli and Clostridium species, are being developed as cell factories for the production of specific butanoate esters for various applications, including flavors, fragrances, and biofuels. doaj.orgnih.gov The production of butyl butyrate, for example, has been achieved in engineered E. coli. nih.gov

In plants , volatile butanoate esters are important components of the scent of flowers and the flavor of fruits. ebrary.netlongdom.org Their biosynthesis is often developmentally regulated, increasing during fruit ripening and flower blooming. researchgate.net The production of these esters in plants is also mediated by AATs, which utilize a range of alcohols and acyl-CoAs derived from fatty acid and amino acid metabolism. ebrary.net The emission of these volatile compounds plays a crucial role in plant-insect interactions, such as attracting pollinators and seed dispersers. longdom.orgmpg.de

The following table provides examples of volatile butanoate esters produced by various organisms:

| Organism | Butanoate Ester Produced |

| Saccharomyces cerevisiae (Yeast) | Ethyl butanoate, Isoamyl butanoate |

| Clostridium acetobutylicum (Bacterium) | Butyl butanoate |

| Malus domestica (Apple) | Butyl 2-methylbutanoate, Hexyl 2-methylbutanoate researchgate.net |

| Fragaria ananassa (Strawberry) | Ethyl butanoate, Methyl butanoate |

Gene Expression Analysis of Key Biosynthetic Enzymes (e.g., Acetyltransferase)

The biosynthesis of branched-chain esters like acetyl 2-methylbutanoate is primarily catalyzed by alcohol acetyltransferases (AATs). These enzymes facilitate the esterification of an alcohol, in this case, 2-methylbutanol, with acetyl-CoA. The expression levels of the genes encoding these enzymes are a critical determinant of the final concentration and profile of volatile esters in various organisms, including yeast and fruits.

In the yeast Saccharomyces cerevisiae, a model organism for studying ester biosynthesis, several genes encoding AATs have been identified, including ATF1, ATF2, and Lg-ATF1. The protein product of the ATF1 gene, Atf1p, is responsible for the majority of volatile acetate ester production. researchgate.net Studies involving the manipulation of these genes have demonstrated their direct impact on ester formation. Overexpression of ATF1 has been shown to dramatically increase the production of acetate esters. For instance, in a laboratory strain, ATF1 overexpression led to a 180-fold increase in isoamyl acetate (structurally similar to acetyl 2-methylbutanoate) and a 30-fold increase in ethyl acetate. nih.gov Similarly, overexpression of ATF2 also boosts the production of these esters, although to a lesser extent than ATF1. nih.gov Deletion of both ATF1 and ATF2 can nearly eliminate the production of isoamyl acetate, confirming their central role. researchgate.net This indicates that the transcriptional regulation of these genes is a key control point in the biosynthetic pathway. nih.govresearchgate.net

The analysis of fermentation products from strains with modified ATF gene expression reveals that these enzymes are responsible for a wide array of acetate esters, including propyl acetate, isobutyl acetate, and phenyl ethyl acetate, in addition to ethyl acetate and isoamyl acetate. nih.gov This broad substrate specificity suggests that Atf1p and Atf2p can likely utilize 2-methylbutanol as a substrate to produce acetyl 2-methylbutanoate.

**Table 1: Impact of Acetyltransferase Gene Overexpression on Acetate Ester Production in S. cerevisiae*** *This table illustrates the significant fold-increase in the production of various acetate esters upon the overexpression of key acetyltransferase genes, based on data from laboratory yeast strains.

| Gene Overexpressed | Isoamyl Acetate (Fold Increase) | Ethyl Acetate (Fold Increase) |

|---|---|---|

| ATF1 | 180 | 30 |

| ATF2 (Allele 1) | 10 | 2 |

| ATF2 (Allele 2) | 25 | 3 |

| Lg-ATF1 | 4.5 | ~2 |

In fruits, the synthesis of branched-chain esters is also linked to the expression of specific AAT genes, particularly during ripening. Research in kiwifruit has identified a specific locus containing AAT genes where expression levels correlate with the production of various esters, including a 2-methylbutanoate ester. nih.gov The expression of these genes significantly increased during the ripening stages when ethylene production was initiated, coinciding with a sharp rise in ester concentrations. nih.gov This demonstrates that, similar to yeast, the transcriptional activation of AAT genes is a crucial event for the biosynthesis of flavor-active esters in fruits. The precursors for these esters, such as branched-chain amino acids, are believed to be synthesized de novo during ripening, highlighting the coordinated regulation of the entire pathway. nih.gov

Influence of Environmental Factors on Biosynthetic Productivity

The production of acetyl 2-methylbutanoate is significantly influenced by various environmental factors. These factors can modulate the expression of biosynthetic genes and the activity of the encoded enzymes, thereby affecting the final yield of the ester.

Temperature: Fermentation temperature is a critical parameter affecting ester production in yeast. Generally, for acetate esters, production tends to increase with temperature within a certain range. For instance, in S. cerevisiae, acetate ester production gradually increases with fermentation temperatures between 14°C and 26°C. nih.gov However, some studies have noted that lower fermentation temperatures, around 15°C, can favor an increased production of 2-methylbutyl acetate, which contributes to desirable fruity notes in beverages like wine. researchgate.net This suggests an optimal temperature range for maximizing the production of specific branched-chain esters, which may differ from that for other esters.

pH: The pH of the fermentation medium can influence metabolic pathways and enzyme activities. For instance, in anaerobic digestion processes for producing precursors of branched-chain fatty acids, pH is a key determinant of the product profile. acs.org While direct studies on the effect of pH on acetyl 2-methylbutanoate are limited, it is known to affect the growth and metabolism of yeast, which would indirectly impact ester synthesis. ajol.info Different yeast species exhibit optimal growth at different pH levels, which in turn affects their metabolic output. ajol.info

Nutrient Availability: The composition of the growth medium, particularly the availability of carbon and nitrogen sources, plays a pivotal role in regulating ester biosynthesis. In S. cerevisiae, the expression of the key acetyltransferase gene, ATF1, is induced by glucose. nih.gov Nitrogen is also essential to maintain ATF1 expression. nih.gov The Ras/cAMP/PKA signaling pathway is involved in this glucose-induced expression, highlighting a complex regulatory network that links nutrient availability to ester production. nih.gov Furthermore, the presence of specific amino acids, which serve as precursors for the alcohol moieties of branched-chain esters, is crucial. The biosynthesis of these esters in fruits relies on the availability of newly synthesized branched-chain amino acids. nih.gov

Stress Factors: Various stress conditions can also impact the expression of ester biosynthesis genes. In yeast, heat and ethanol stress have been shown to affect the expression levels of ATF1 and Lg-ATF1. nih.gov The presence of ethanol can also repress the expression of certain genes through the synthesis of acetyl-CoA in some yeast species. kyoto-u.ac.jpresearchgate.net Oxygen is another critical factor; the expression of the ATF1 gene is known to be repressed by oxygen. researchgate.net

Table 2: Influence of Environmental Factors on Acetate Ester Production This table summarizes the observed effects of key environmental factors on the production of acetate esters, primarily in yeast fermentation systems.

| Environmental Factor | Observed Effect on Acetate/Branched-Chain Ester Production | Underlying Mechanism (if known) |

|---|---|---|

| Temperature | Production generally increases between 14-26°C for general acetate esters. nih.gov Lower temperatures (~15°C) may favor specific esters like 2-methylbutyl acetate. researchgate.net | Affects enzyme kinetics and gene expression. researchgate.net |

| pH | Influences yeast growth and overall metabolic activity, indirectly affecting precursor and enzyme availability. ajol.info | Modulates enzyme activity and cellular transport processes. |

| Glucose | Induces the expression of the ATF1 gene. nih.gov | Mediated through signaling pathways like Ras/cAMP/PKA. nih.gov |

| Nitrogen Source | Required to maintain high-level expression of ATF1. nih.gov | Essential for protein synthesis and regulatory functions. |

| Oxygen | Represses the expression of the ATF1 gene. researchgate.net | Transcriptional repression. |

| Ethanol Stress | Affects the expression levels of ATF1 and Lg-ATF1. nih.gov | Part of a general stress response mechanism. |

Advanced Analytical Methodologies for the Characterization and Quantification of Acetyl 2 Methylbutanoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of volatile compound analysis, providing the means to separate target analytes from complex matrices. For alkyl 2-methylbutanoates, gas chromatography is the predominant technique due to their volatility, although high-performance liquid chromatography can be applied in specific contexts.

Gas chromatography (GC) is the premier technique for the separation and purity assessment of volatile esters like methyl 2-methylbutanoate. The use of high-resolution capillary columns, characterized by their long length (typically 30-60 meters), small internal diameter (<0.32 mm), and thin stationary phase film, is crucial for resolving these compounds from other structurally similar volatiles in a given sample.

The choice of stationary phase is critical and depends on the polarity of the analytes. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, OV-1), separate compounds primarily based on their boiling points. Polar stationary phases, such as those containing cyanopropyl groups (e.g., cyano-columns), provide additional separation mechanisms based on dipole-dipole interactions, which is effective for esters. nist.gov

The retention of a compound is often standardized using the Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes. This allows for inter-laboratory comparison of data. For methyl 2-methylbutanoate, extensive retention index data is available for various column types, aiding in method development and compound identification. cdc.gov

While GC is favored for its efficiency in analyzing volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative for specific applications, particularly for samples in complex, non-volatile matrices or when analyzing thermally sensitive materials. sielc.com For compounds like methyl 2-methylbutanoate, which lack a strong chromophore, detection can be a challenge and may require the use of universal detectors like refractive index detectors or mass spectrometers.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for such separations. A specific method for analyzing methyl 2-methylbutanoate utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. nih.gov This approach can be used for purity assessment and quantification, and its scalability allows for preparative separation to isolate impurities. nih.gov

2-Methylbutanoic acid possesses a chiral center, meaning its esters exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-isomers. These enantiomers often exhibit distinct sensory properties and their relative ratio can be a marker of authenticity for natural products. Enantioselective GC is the definitive method for separating and quantifying these stereoisomers.

This technique employs capillary columns coated with a chiral stationary phase (CSP), most commonly derivatives of cyclodextrins. These CSPs create a chiral environment within the column, leading to differential interactions with the (R)- and (S)-enantiomers and resulting in different retention times. A study on strawberry flavor authentication successfully used a CP-Chirasil-Dex CB stationary phase to separate the enantiomers of both methyl 2-methylbutanoate and ethyl 2-methylbutanoate, demonstrating that the natural flavor contains a high excess of the (S)-enantiomer.

Spectroscopic Techniques for Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure of the analyte. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information about the chemical environment of each atom in methyl 2-methylbutanoate.

In the ¹H-NMR spectrum, the chemical shift of each proton signal indicates its electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons. For methyl 2-methylbutanoate, distinct signals are expected for the methoxy (B1213986) protons, the alpha-proton, and the protons of the ethyl and methyl groups attached to the chiral center.

The ¹³C-NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and functional group. The carbonyl carbon of the ester is characteristically found far downfield (>170 ppm).

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying and quantifying volatile compounds. In GC-MS, molecules are separated by the GC and then ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of methyl 2-methylbutanoate shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 116, confirming its molecular weight. cdc.gov The fragmentation pattern is predictable for an ester. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z 85.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, which can lead to a prominent ion. For methyl 2-methylbutanoate, cleavage can also result in the loss of a propene molecule.

Further Fragmentation: The acylium ion at m/z 85 can lose carbon monoxide (CO, 28 Da) to produce a secondary carbocation at m/z 57, which is often the base peak (most abundant ion).

Tandem MS (MS/MS) can further probe these fragmentation pathways by isolating a specific ion and subjecting it to further fragmentation, providing even greater structural confirmation.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. bioxpedia.comnih.gov By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its chemical bonds. nih.gov For an ester like acetyl 2-methylbutanoate, the IR spectrum is distinguished by characteristic absorption bands corresponding to its core functional groups.

The most prominent feature in the IR spectrum of an ester is the strong absorption band arising from the carbonyl (C=O) group stretching vibration. For saturated aliphatic esters, this peak typically appears in the region of 1750-1735 cm⁻¹. mdpi.comnih.gov Another key indicator for esters is the presence of strong bands in the 1300-1000 cm⁻¹ range, which are attributed to the C-O stretching vibrations of the ester linkage. mdpi.com Specifically, two distinct C-O stretches are expected: one for the C-O bond adjacent to the carbonyl group and another for the O-alkyl bond.

While a specific, publicly available FTIR spectrum for acetyl 2-methylbutanoate is not readily found, its spectrum can be predicted based on the analysis of similar ester compounds. The key functional groups and their expected IR absorption ranges are summarized in the table below.

Table 1: Characteristic Infrared Absorption Frequencies for Acetyl 2-methylbutanoate

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1750-1735 | Strong |

| C-O | Stretch (acyl-oxygen) | 1250-1200 | Strong |

| C-O | Stretch (alkyl-oxygen) | 1150-1000 | Strong |

| C-H | Stretch (sp³ hybridized) | 3000-2850 | Medium to Strong |

| C-H | Bend (methyl/methylene) | 1470-1350 | Variable |

The region below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that are unique to the specific molecule, arising from various bending and stretching vibrations of the carbon skeleton. This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.

Coupled Analytical Systems for Comprehensive Analysis

To overcome the limitations of individual analytical techniques and to achieve comprehensive characterization of complex mixtures containing acetyl 2-methylbutanoate, coupled or "hyphenated" systems are frequently employed. These systems combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for the study of acetyl 2-methylbutanoate. researchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net In GC, volatile compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. acs.org As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. researchgate.net

Table 2: Application of GC-MS in the Analysis of Volatile Esters in Fruits

| Fruit | Key Esters Identified | Analytical Technique | Reference |

|---|---|---|---|

| Apple | Butyl acetate (B1210297), hexyl acetate, 2-methylbutyl acetate, ethyl 2-methyl-butanoate | HS-SPME-GC-MS | mdpi.comnih.gov |

| Pear | Ethyl acetate, butyl acetate, hexyl acetate | HS-SPME-GC-MS | nih.gov |

| Strawberry | Methyl butanoate, ethyl butanoate, methyl hexanoate, ethyl hexanoate | HS-SPME-GC-MS | hst-j.org |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. europeanpharmaceuticalreview.com While GC-MS is the preferred method for volatile compounds, LC-MS is highly versatile and can be applied to a broader range of molecules, including those that are less volatile or thermally labile. europeanpharmaceuticalreview.comnih.gov For the analysis of acetyl 2-methylbutanoate, LC-MS could be employed, particularly in complex matrices where direct injection is necessary or when derivatization is used to enhance detection.

Quadrupole Time-of-Flight (Q-TOF) LC-MS is an advanced form of LC-MS that offers high resolution and accurate mass measurement, enabling the confident identification of compounds even at trace levels. biorxiv.orgspectroscopyonline.com This capability is particularly valuable in biopharmaceutical applications and for the analysis of trace components in food and environmental samples. europeanpharmaceuticalreview.comchromatographyonline.com While direct applications of LC-MS for acetyl 2-methylbutanoate are not extensively reported, the technique's proven efficacy in the analysis of other small molecules and esters suggests its potential for this compound. creative-proteomics.comacs.orgnih.gov For instance, LC-MS/MS methods have been developed for the direct detection of various esters in edible oils. acs.org

Isotopic Labeling Techniques for Biosynthesis and Metabolic Pathway Elucidation

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org This method involves the introduction of a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a precursor molecule. cernobioscience.com The labeled precursor is then introduced into the biological system of interest, and the incorporation of the isotope into downstream metabolites, such as acetyl 2-methylbutanoate, is monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcernobioscience.com

By tracking the position and abundance of the isotopic label in the final product, researchers can elucidate the biosynthetic pathways and metabolic networks leading to its formation. wikipedia.orgnih.gov For example, by feeding a ¹³C-labeled precursor of the acetyl group or the 2-methylbutanoyl group, one could determine the origin of these moieties in the biosynthesis of acetyl 2-methylbutanoate. This information is invaluable for metabolic engineering efforts aimed at enhancing the production of desirable flavor compounds in microorganisms or plants.

Stable Isotope Dilution Analysis (SIDA) is another powerful application of isotopic labeling, used for the accurate quantification of target analytes. researchgate.net In SIDA, a known amount of an isotopically labeled version of the target compound (in this case, labeled acetyl 2-methylbutanoate) is added to the sample as an internal standard. Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation and analysis, allowing for the correction of matrix effects and analyte loss, leading to highly accurate and precise quantification. researchgate.net

Chemometric and Multivariate Data Analysis Approaches in Volatile Compound Research

The analysis of volatile compounds in complex samples, such as food and beverages, often generates large and intricate datasets. bohrium.com Chemometrics and multivariate data analysis provide the statistical tools necessary to extract meaningful information from this data. nih.gov Techniques like Principal Component Analysis (PCA) are widely used to reduce the dimensionality of the data and to visualize patterns and relationships between samples and variables. mdpi.commdpi.com

In the context of volatile compound research, PCA can be applied to GC-MS data to differentiate between samples based on their volatile profiles. researchgate.nettandfonline.com For example, PCA can be used to classify different fruit cultivars based on their unique aroma signatures, where acetyl 2-methylbutanoate might be one of the key differentiating compounds. mdpi.com By plotting the principal components, samples with similar volatile profiles will cluster together, while those with different profiles will be separated. The loadings plot in a PCA can then be used to identify which volatile compounds are responsible for the observed separation between sample groups. researchgate.net

Other multivariate techniques, such as Partial Least Squares (PLS) regression, can be used to build predictive models that correlate the instrumental data (e.g., GC-MS chromatograms) with sensory attributes or other quality parameters. mdpi.comflinders.edu.au This allows researchers to identify the specific volatile compounds, including acetyl 2-methylbutanoate, that are most influential on the perceived flavor and aroma of a product. flavorist.com

Computational and Theoretical Investigations of Acetyl 2 Methylbutanoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for exploring the behavior of molecules at an atomic level. These methods allow for the investigation of dynamic processes and energetic properties that are often difficult to characterize experimentally.

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of a molecule. For acetyl 2-methylbutanoate, this involves the study of rotations around its single bonds. The rotation around the C-O and C-C bonds of the ester group and the alkyl chains gives rise to various spatial arrangements known as conformers, each with a specific potential energy.

The energy landscape of a molecule is a surface that maps its potential energy as a function of its geometric parameters. The most stable conformations, or rotamers, correspond to the minima on this energy landscape. The study of substituted butanes provides a relevant analogy for the 2-methylbutanoate portion of the molecule. The interactions between adjacent substituent groups, known as torsional or dihedral strain, govern the relative energies of these conformers. The most stable conformations are typically those that minimize steric hindrance between bulky groups, such as the anti conformation where large groups are positioned 180° apart. Conversely, eclipsed conformations, where these groups are aligned, are the least stable due to higher steric repulsion.

Table 1: Illustrative Conformational Analysis Data for a Generic Butane-like Fragment

| Dihedral Angle (°) | Conformation | Relative Energy (kJ/mol) |

| 0 | Eclipsed (Syn-periplanar) | ~20 |

| 60 | Gauche (Synclinal) | ~3.8 |

| 120 | Eclipsed (Anticlinal) | ~15 |

| 180 | Anti (Antiperiplanar) | 0 |

This interactive table provides a simplified representation of the energy landscape for a butane-like fragment, which is a core component of acetyl 2-methylbutanoate.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This technique is invaluable for studying how acetyl 2-methylbutanoate would interact with other molecules, such as solvents or biological receptors. MD simulations can reveal details about the formation and breaking of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are crucial for understanding its physical properties and sensory perception (e.g., aroma).

In a simulated environment, such as an aqueous solution or a mixture with other flavor compounds, MD can track the trajectory of each molecule over time. This allows for the calculation of various properties, including diffusion coefficients and radial distribution functions, which describe the local molecular environment. For a compound like acetyl 2-methylbutanoate, MD simulations could be used to model its behavior in food matrices or its interaction with olfactory receptors, providing insights into how its fruity aroma is perceived. The results of such simulations often highlight the importance of molecular shape and charge distribution in dictating intermolecular forces.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are based on the principles of quantum mechanics and provide detailed information about the electronic structure of molecules. These methods are essential for predicting reactivity and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is particularly useful for studying chemical reactions, such as the hydrolysis or esterification of acetyl 2-methylbutanoate. rsc.orgnih.gov By mapping the potential energy surface of a reaction, DFT can identify the transition states and intermediates, allowing for the calculation of activation energies and reaction rates.

For instance, the acid-catalyzed hydrolysis of an ester, a fundamental reaction in organic chemistry, has been extensively studied using DFT. rsc.orgresearchgate.netaip.org These studies reveal that the reaction typically proceeds through a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent rearrangements. nih.gov DFT calculations can elucidate the precise geometry of the transition states and provide a quantitative measure of the energy barriers involved, which are critical for understanding the reaction kinetics.

Table 2: Representative DFT-Calculated Activation Energies for Ester Hydrolysis

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Protonation of Carbonyl | Low Barrier |

| 2 | Nucleophilic Attack | Rate-Determining Step (~15-25) |

| 3 | Proton Transfer | Low Barrier |

| 4 | Leaving Group Departure | Variable Barrier |

This interactive table shows typical activation energies for the key steps in the acid-catalyzed hydrolysis of an ester, as would be predicted by DFT calculations.

Prediction of Spectroscopic Properties

Quantum chemical methods, including DFT, can be used to predict various spectroscopic properties of molecules. This is achieved by calculating the response of the molecule's electronic structure to external electromagnetic fields. For acetyl 2-methylbutanoate, these calculations can provide theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule's chemical bonds. These can be compared with experimental data to aid in structural elucidation. Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to confirm the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.net These models are widely used in fields such as drug discovery and toxicology, as well as in the flavor and fragrance industry. siemens.comnih.gov

For a compound like acetyl 2-methylbutanoate, QSAR models could be developed to predict properties such as its aroma profile, odor threshold, or toxicity. nih.govnih.govnih.gov These models are built by first calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be based on the molecule's topology, geometry, or electronic properties. Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that relates the descriptors to the observed activity. nih.govnih.gov

A QSAR study on aliphatic esters, for example, might reveal that the fruitiness of their aroma is correlated with specific molecular properties, such as the electrotopological state of the carbonyl carbon and the energy of the highest occupied molecular orbital (HOMO). nih.gov Such a model could then be used to predict the aroma characteristics of new or untested esters, including acetyl 2-methylbutanoate. The predictive power of QSAR models is highly dependent on the quality and diversity of the data used to build them. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Esters

| Descriptor Type | Example Descriptors | Predicted Property |

| Topological | Kappa indices, Wiener index | Aroma, Toxicity |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Aroma |

| Physicochemical | LogP, Molar refractivity | Toxicity, Bioavailability |

This interactive table lists common types of molecular descriptors and the properties they are often used to predict in QSAR models for esters.

Computational Prediction of Chemical and Biological Activities

The prediction of a molecule's activity without the need for wet lab experimentation is a cornerstone of computational chemistry. researchgate.net Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this predictive process. wikipedia.orglibretexts.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity. wikipedia.org These models are built on the principle that the structure of a chemical dictates its activity. To construct a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of a molecule's properties (e.g., size, shape, electronic properties, and hydrophobicity), are calculated for each compound in the dataset. nih.gov Statistical methods are then employed to establish a relationship between these descriptors and the observed biological activity. drugdesign.org

In a hypothetical QSAR study of acetyl 2-methylbutanoate and its analogs, one might investigate their potential as fragrance enhancers or antimicrobial agents. A dataset of various esters with measured fragrance intensity or antimicrobial efficacy would be compiled. For each compound, including acetyl 2-methylbutanoate, a range of molecular descriptors would be calculated.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Acetyl 2-methylbutanoate and Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (Fragrance Intensity) |

|---|---|---|---|---|

| Acetyl 2-methylbutanoate | 144.19 | 1.85 | 26.30 | 0.78 |

| Ethyl 2-methylbutanoate | 130.18 | 1.97 | 26.30 | 0.72 |

| Methyl 2-methylbutanoate | 116.16 | 1.50 | 26.30 | 0.65 |

| Propyl 2-methylbutanoate | 144.21 | 2.45 | 26.30 | 0.81 |

By analyzing this data, a QSAR model could be developed to predict the fragrance intensity of unsynthesized esters based on their structural features.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. computerscijournal.org In the context of biological activity, this typically involves docking a small molecule (ligand), such as acetyl 2-methylbutanoate, into the binding site of a target protein (receptor). acs.org The goal is to predict the binding affinity and mode of interaction, which can provide insights into the molecule's potential to act as an inhibitor or activator of that protein. researchgate.netnih.gov

For instance, to explore the potential antimicrobial activity of acetyl 2-methylbutanoate, molecular docking simulations could be performed against a key enzyme in a bacterial pathway, such as sterol 14α-demethylase. mdpi.com The simulation would predict how acetyl 2-methylbutanoate fits into the active site of the enzyme and calculate a docking score, which is an estimation of the binding affinity.

Table 2: Hypothetical Molecular Docking Results for Acetyl 2-methylbutanoate Against a Bacterial Enzyme

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition |

|---|---|---|---|---|

| Acetyl 2-methylbutanoate | Sterol 14α-demethylase | -6.5 | TYR132, HIS377, MET508 | Moderate |

These computational predictions provide a valuable starting point for further experimental validation.

De Novo Design of Novel Derivatives with Optimized Properties

De novo drug design is a computational methodology for creating novel molecular structures from scratch, with the aim of generating compounds that have a high affinity for a specific biological target. nih.govijpsonline.com This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active molecules. osti.gov

The process typically involves two main stages: the construction of molecular structures and the evaluation of their potential activity. nih.gov In the construction phase, algorithms piece together molecular fragments or individual atoms within the constraints of the target's binding site or a pharmacophore model. wikipedia.org The evaluation phase then uses scoring functions to predict the binding affinity and other desirable properties of the newly designed molecules. wikipedia.org

Starting with the scaffold of acetyl 2-methylbutanoate, a de novo design algorithm could be employed to generate novel derivatives with potentially enhanced properties, such as increased binding affinity to a target enzyme or improved pharmacokinetic characteristics. The algorithm would explore various chemical modifications, such as adding or substituting functional groups at different positions on the molecule.

For example, to improve the hypothetical antimicrobial activity of acetyl 2-methylbutanoate, a de novo design approach could be used to generate derivatives that form stronger interactions with the active site of the target bacterial enzyme. The algorithm might suggest modifications that introduce hydrogen bond donors or acceptors, or increase the hydrophobicity of the molecule to better fit into a greasy pocket of the binding site.

Table 3: Hypothetical De Novo Designed Derivatives of Acetyl 2-methylbutanoate with Predicted Optimized Properties

| Derivative | Modification | Predicted Docking Score (kcal/mol) | Predicted Improvement |

|---|---|---|---|

| Derivative 1 | Addition of a hydroxyl group | -7.2 | Enhanced binding affinity |

| Derivative 2 | Replacement of methyl with a phenyl group | -7.8 | Increased hydrophobic interactions |

These computationally designed derivatives would then be prioritized for chemical synthesis and subsequent biological testing, thereby streamlining the discovery of new and more effective compounds.

Future Directions and Emerging Research Avenues for Acetyl 2 Methylbutanoate

The exploration of acetyl 2-methylbutanoate is entering a new phase, driven by advancements in sustainable chemistry, biotechnology, and computational science. Future research is poised to unlock novel production methods and applications for this valuable flavor and fragrance compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Acetyl 2-methylbutanoate in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with polar or non-polar columns, depending on the matrix. Compare retention indices (RIs) and mass spectra against authenticated standards. For example, Kovats' RI values for polar columns (e.g., DB-WAX) and non-polar columns (e.g., DB-5) can differentiate structural isomers like lavandulyl 2-methylbutanoate and 3-methylbutanoate . Include internal standards (e.g., methyl docosanoate) to improve quantification accuracy .

- Key Data :

| Column Type | Active Phase | Retention Index (RI) | Reference |

|---|---|---|---|

| Polar | DB-WAX | 1,320–1,350 | |

| Non-polar | DB-5 | 1,050–1,080 |

Q. How can researchers determine the purity of Acetyl 2-methylbutanoate synthesized in the lab?

- Methodology : Perform gas chromatography (GC) with flame ionization detection (FID) using a high-purity standard (e.g., >95.0% GC-grade). Calculate purity by integrating peak areas and correcting for detector response factors. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on ester carbonyl signals (~170–175 ppm in NMR) .

Q. What solvent systems are optimal for isolating Acetyl 2-methylbutanoate from natural sources (e.g., apple volatiles)?

- Methodology : Use liquid-liquid extraction with non-polar solvents (e.g., hexane or diethyl ether) to partition the ester from aqueous matrices. For solid-phase microextraction (SPME), select a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to enhance selectivity for low-molecular-weight esters .

Advanced Research Questions

Q. How does the enantiomeric ratio of Acetyl 2-methylbutanoate influence its biological activity in pheromone studies?

- Methodology : Separate enantiomers using chiral GC columns (e.g., γ-cyclodextrin-based phases) and compare their activity via electroantennography (EAG) or behavioral assays. For example, lavandulyl 2-methylbutanoate enantiomers may exhibit differential attraction in thrips pheromone studies . Validate results with synthetic enantiopure standards and molecular docking simulations to probe enzyme-binding specificity .

Q. What role does Acetyl 2-methylbutanoate play in metabolic pathways during wine fermentation?

- Methodology : Monitor ester dynamics via headspace-SPME-GC-MS during malolactic fermentation (MLF). Correlate concentration changes (e.g., 12–190% increases in ethyl 2-methylbutanoate) with bacterial strain activity (e.g., Lactobacillus spp.) and substrate availability (branched-chain amino acids) . Use isotopic labeling (-valine) to trace biosynthetic pathways.

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of Acetyl 2-methylbutanoate?

- Methodology : Re-measure properties under controlled conditions (e.g., reduced pressure for boiling points) and cross-reference with databases like NIST Chemistry WebBook . For example, discrepancies in boiling points may arise from impurities or measurement techniques (e.g., differential scanning calorimetry vs. traditional distillation) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.